N-[p-(Acetylmercuric)phenyl]maleimide
Overview
Description
N-[p-(Acetylmercuric)phenyl]maleimide is a chemical compound with the molecular formula C12H9HgNO4 and a molecular weight of 431.79 g/mol. It is characterized by the presence of a maleimide group attached to a phenyl ring, which is further bonded to an acetylmercuric group. This compound is known for its use in the preparation of radioiodinated iodophenyl maleimide as a bifunctional radioimmunoconjugate.
Preparation Methods
The synthesis of N-[p-(Acetylmercuric)phenyl]maleimide involves the reaction of maleimide with p-(acetylmercuric)phenyl derivatives. The reaction conditions typically include the use of organic solvents such as chloroform or methanol, and the reaction is carried out under controlled temperature conditions to ensure the stability of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity products.
Chemical Reactions Analysis
N-[p-(Acetylmercuric)phenyl]maleimide undergoes various chemical reactions, including:
Substitution Reactions: The acetylmercuric group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different mercury-containing products.
Complex Formation: It can form complexes with other metal ions or organic molecules, which can be used in various applications.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[p-(Acetylmercuric)phenyl]maleimide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the preparation of radioiodinated iodophenyl maleimide, which serves as a bifunctional radioimmunoconjugate for labeling and tracking biological molecules.
Medicine: Its radioimmunoconjugate derivatives are used in diagnostic imaging and therapeutic applications.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[p-(Acetylmercuric)phenyl]maleimide involves its ability to form stable complexes with biological molecules. The acetylmercuric group can interact with thiol groups in proteins, leading to the formation of covalent bonds. This property is exploited in the preparation of radioimmunoconjugates, where the compound is used to label antibodies or other targeting molecules for imaging or therapeutic purposes.
Comparison with Similar Compounds
N-[p-(Acetylmercuric)phenyl]maleimide can be compared with other similar compounds such as:
N-Phenylmaleimide: Lacks the acetylmercuric group and is used primarily in Diels-Alder reactions.
N-(p-Mercuric)phenylmaleimide: Similar structure but without the acetyl group, used in different chemical reactions.
N-(p-Iodophenyl)maleimide: Contains an iodine atom instead of the acetylmercuric group, used in radioiodination reactions.
The uniqueness of this compound lies in its ability to form stable complexes with biological molecules and its use in the preparation of radioimmunoconjugates.
Properties
IUPAC Name |
[4-(2,5-dioxopyrrol-1-yl)phenyl]mercury(1+);acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6NO2.C2H4O2.Hg/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2(3)4;/h2-7H;1H3,(H,3,4);/q;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXBINKXUADILH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1=CC(=CC=C1N2C(=O)C=CC2=O)[Hg+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9HgNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468259 | |
Record name | AGN-PC-00B60P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117259-61-7 | |
Record name | AGN-PC-00B60P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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